molecular formula Al2Ba2H7Mg2O7+ B12283327 CID 167996641

CID 167996641

Cat. No.: B12283327
M. Wt: 496.28 g/mol
InChI Key: OGAJIYSJWYYJSS-UHFFFAOYSA-G
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 167996641 is a chemical compound registered in the PubChem database. This absence of specific information limits a detailed analysis of its properties or biological relevance. Based on general practices in chemical research, such identifiers typically correspond to small organic molecules, peptides, or derivatives of natural products, but further validation is required.

Properties

Molecular Formula

Al2Ba2H7Mg2O7+

Molecular Weight

496.28 g/mol

InChI

InChI=1S/2Al.2Ba.2Mg.7H2O/h;;;;;;7*1H2/q;;4*+2;;;;;;;/p-7

InChI Key

OGAJIYSJWYYJSS-UHFFFAOYSA-G

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al].[Al].[Ba+2].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities. The process also involves purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 167996641 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may be used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of CID 167996641 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 167996641 lacks explicit data, comparative analyses can be inferred from methodologies applied to structurally analogous compounds in the evidence. For example:

Table 1: Structural and Functional Comparison Framework

Compound CID Structural Class Key Features Biological Activity/Applications Reference
CID 101283546 Oscillatoxin derivative Macrocyclic structure with lactone rings; marine natural product Cytotoxic, inhibits protein synthesis
CID 5469634 Ginkgolic acid Long-chain phenolic acid; isolated from Ginkgo biloba Antibacterial, inhibits ATPases
CID 64971 Betulinic acid Pentacyclic triterpenoid; derived from birch bark Anticancer, anti-inflammatory
CID 72863 Brominated aromatic Bromobenzene derivative with ester groups Synthetic intermediate, enzyme studies

Key Observations

Structural Diversity: CID 101283546 (oscillatoxin D) and this compound (hypothetically) may share macrocyclic motifs common in marine toxins, but this is speculative without structural data .

Functional Overlaps: Inhibitory activity against transporters or enzymes (e.g., CID 5469634’s ATPase inhibition ) suggests possible mechanisms for uncharacterized compounds like this compound.

Methodological Gaps :

  • emphasizes the use of 3D structural overlays and substrate specificity assays for comparing inhibitors . Similar approaches would be required to evaluate this compound.

Research Findings and Limitations

  • Absence of Direct Data: No peer-reviewed studies or experimental results for this compound are cited in the evidence. This contrasts with well-documented compounds like oscillatoxin D (CID 101283546) or betulinic acid (CID 64971), which have established roles in pharmacology .
  • Inference from Analogues : Computational modeling (e.g., log S predictions, bioactivity scores) used for CID 72863 could theoretically apply to this compound, but experimental validation is critical.
  • Synthetic Pathways : The green chemistry methods described for synthesizing CID 72863 might inform scalable production of this compound if its structure permits.

Recommendations for Future Work

Structural Elucidation : Prioritize X-ray crystallography or NMR to resolve this compound’s structure.

Functional Screening : Test against targets like ion channels, enzymes, or transporters using assays similar to those in .

Q & A

Q. How do I validate the biological activity of this compound against known benchmarks?

  • Methodological Answer :

Use positive controls (e.g., FDA-approved drugs with similar targets).

Perform dose-response assays in triplicate to calculate IC50/EC50 values.

Apply machine learning tools (e.g., Random Forest) to predict off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.